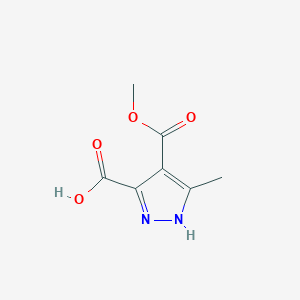

4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 117860-56-7) is a pyrazole-based heterocyclic compound characterized by a methoxycarbonyl (-COOCH₃) group at position 4, a methyl (-CH₃) group at position 5, and a carboxylic acid (-COOH) group at position 3 of the pyrazole ring. Its molecular formula is C₇H₈N₂O₄, with a molecular weight of 184.15 g/mol .

Properties

IUPAC Name |

4-methoxycarbonyl-5-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-3-4(7(12)13-2)5(6(10)11)9-8-3/h1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRRYHBWFLFQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the esterification of dicarboxylic acids. One common method includes the use of methanol and water in a 1:1 ratio, followed by slow evaporation at room temperature to obtain colorless plate crystals . Another approach involves the use of dimethyl terephthalate as a starting material, which undergoes several steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthesis process involving dimethyl terephthalate suggests that it can be produced in large quantities with a significant yield .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.

Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity

Studies have indicated that pyrazole derivatives, including 4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid, exhibit significant antitumor properties. Research has shown that certain pyrazole derivatives can inhibit the proliferation of cancer cells, specifically A549 lung cancer cells, by inducing apoptosis through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. These compounds may serve as potential therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Analgesic Properties

Some derivatives of pyrazole have demonstrated analgesic effects comparable to traditional pain relievers. For instance, specific studies highlighted that certain pyrazolone derivatives exhibited potent antinociceptive activity in animal models, suggesting their potential as new analgesics .

Agricultural Applications

Fungicides Development

this compound is utilized in the synthesis of fungicides that inhibit succinate dehydrogenase (SDHI). These fungicides are effective against various fungal pathogens affecting crops. The compound serves as an intermediate in the production of several commercial fungicides that target critical agricultural diseases, thereby enhancing crop yield and quality .

Pesticide Formulations

The pyrazole structure is prevalent in pesticide formulations due to its efficacy against a wide range of pests. Compounds derived from pyrazoles are incorporated into various herbicides and insecticides, providing a robust strategy for pest management in agriculture .

Metal-Organic Frameworks (MOFs)

Research has highlighted the role of pyrazole carboxylic acids, including this compound, in the synthesis of metal-organic frameworks (MOFs). These frameworks are significant for their applications in gas storage, catalysis, and drug delivery systems due to their high surface area and tunable porosity . The coordination properties of the carboxylic acid group allow for effective binding with metal ions, facilitating the formation of stable MOFs.

Case Studies and Data Analysis

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their differentiating features:

Functional Group Impact on Reactivity and Bioactivity

- Methoxycarbonyl Group (-COOCH₃) : Enhances electron-withdrawing effects, increasing electrophilicity at position 4. This group is less polar than carboxylic acid, improving membrane permeability in drug candidates .

- Chlorine Substituent (-Cl) : Introduces steric bulk and electronic effects, improving metabolic stability and resistance to oxidation .

- Quinoline Moiety: Adds aromatic planar structure, facilitating intercalation into DNA or enzyme active sites, relevant in anticancer research .

- Methoxyphenyl Group (-OCH₃-C₆H₄) : Increases lipophilicity and π-π stacking interactions, enhancing binding to hydrophobic protein pockets .

Biological Activity

4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound notable for its diverse biological activities. Its unique pyrazole ring structure allows it to engage in various biochemical interactions, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name: this compound

- Molecular Formula: C7H8N2O4

- Molecular Weight: 172.15 g/mol

- CAS Number: 198135-11-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrazole, including those similar to this compound, show effective inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.09 - 0.54 μM |

| Escherichia coli | 0.09 - 0.54 μM |

| Bacillus cereus | 0.09 - 0.54 μM |

| Pseudomonas putida | 0.09 - 0.54 μM |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial effects, compounds similar to this compound have demonstrated anti-inflammatory properties. Research has shown that certain pyrazole derivatives can inhibit various inflammatory pathways, potentially through the modulation of cytokine release or the inhibition of cyclooxygenase enzymes.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within the body. This compound is believed to modulate enzyme activity, affecting metabolic pathways related to inflammation and microbial resistance.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

- Antibacterial Evaluation : A study published in Letters in Organic Chemistry explored the synthesis and antibacterial activity of various pyrazole derivatives, finding that compounds with similar structures to this compound exhibited significant inhibitory effects against common pathogens .

- Anti-inflammatory Properties : Another research article highlighted the anti-inflammatory effects of pyrazole derivatives, suggesting their potential use in treating inflammatory diseases by inhibiting key inflammatory mediators .

- Enzyme Inhibition : Research has shown that this compound can act as an enzyme inhibitor, which is crucial for developing drugs targeting specific enzymes involved in disease processes .

Q & A

Q. What are the established synthetic routes for 4-(methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, pyrazole cores are often functionalized using acid chlorides or anhydrides to introduce the methoxycarbonyl group . Key steps include optimizing solvent systems (e.g., DMF/water mixtures) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling reactions) to improve regioselectivity and purity . Reaction temperatures (80–120°C) and degassing protocols are critical to avoid side reactions and enhance yields .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

- ¹H-NMR : Look for signals corresponding to the methyl group (δ ~2.3 ppm) and the methoxycarbonyl moiety (δ ~3.8 ppm). Aromatic protons in the pyrazole ring appear between δ 6.5–8.0 ppm .

- IR : Key peaks include C=O stretches (1690–1730 cm⁻¹ for carboxylic acid and ester groups) and N-H stretches (3100–3300 cm⁻¹) .

- Mass spectrometry : The molecular ion peak (e.g., m/z 184.15 for C₇H₈N₂O₄) and fragmentation patterns confirm molecular weight and functional groups .

Q. How can researchers assess the purity of this compound, and what are common impurities in its synthesis?

Purity is validated via elemental analysis (C, H, N content within ±0.3% of theoretical values) and HPLC with UV detection (≥97% purity threshold) . Common impurities include unreacted intermediates (e.g., methyl pyrazole esters) or byproducts from incomplete cyclization, detectable via TLC or GC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies of pyrazole-3-carboxylic acid derivatives?

Discrepancies often arise from bioavailability differences (e.g., poor solubility or metabolic instability). To address this:

Q. How does the electronic nature of substituents at the 5-methyl position influence biological activity?

Electron-withdrawing groups (e.g., nitro, chloro) at the 5-position enhance anti-inflammatory activity by increasing electrophilicity at the pyrazole core, improving target binding (e.g., COX-2 inhibition) . Conversely, electron-donating groups (e.g., methoxy) may reduce potency but improve solubility . Quantitative structure-activity relationship (QSAR) models can predict optimal substituents .

Q. What computational methods are effective for predicting binding modes of this compound to enzyme targets?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., cyclooxygenase or carbonic anhydrase isoforms) .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

- Free-energy calculations : MM-PBSA/GBSA methods quantify binding affinities and guide lead optimization .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Single-crystal X-ray diffraction (SCXRD) definitively assigns tautomeric states. For example, the 1H-pyrazole tautomer is stabilized by intramolecular hydrogen bonding between the carboxylic acid and pyrazole N-H groups . Crystallization in polar solvents (e.g., ethanol/water) yields high-quality crystals for SCXRD .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising yield?

- Use flow chemistry for exothermic reactions (e.g., cyclocondensation steps) to improve heat dissipation .

- Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Optimize catalyst recycling (e.g., Pd nanoparticles immobilized on silica) to reduce costs .

Q. How do researchers address low NO release in diazeniumdiolate derivatives of this compound?

Low NO release may stem from steric hindrance or poor protonation kinetics. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.